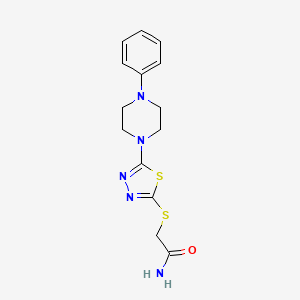![molecular formula C18H14FN3O B2704068 6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide CAS No. 1436317-03-1](/img/structure/B2704068.png)
6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which often include increased stability and bioavailability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halide. The reaction conditions often involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. These methods leverage high-throughput screening and optimization of reaction parameters to scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This interaction can modulate the activity of the target protein, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar electronic properties but different biological activity.
4-Fluoropyridine: Shares the fluorine substitution but differs in its position on the pyridine ring, affecting its reactivity and applications.
Uniqueness
6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with biological targets makes it a valuable compound in drug discovery and materials science .
Propiedades
IUPAC Name |
6-fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-17-8-7-16(12-21-17)18(23)22-10-13-3-5-14(6-4-13)15-2-1-9-20-11-15/h1-9,11-12H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUQTEVRDOTVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CNC(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2703986.png)

![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2703992.png)


![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxan-4-yl)piperazine-1-carboxamide](/img/structure/B2703999.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide](/img/structure/B2704003.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine](/img/structure/B2704004.png)



